2-Bromospiro[5.5]undecan-1-one
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Overview
Description
2-Bromospiro[5.5]undecan-1-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromine atom attached to the spiro carbon, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[5.5]undecan-1-one typically involves the bromination of spiro[5,5]undecan-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine is added dropwise to the spiroketone solution until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and more environmentally friendly solvents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[5.5]undecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to spiro[5,5]undecan-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of spiro[5,5]undecan-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or organic solvents at elevated temperatures (50-80°C).
Major Products
Substitution: Formation of spiro[5,5]undecan-1-ol, spiro[5,5]undecan-1-nitrile, or spiro[5,5]undecan-1-amine.
Reduction: Formation of spiro[5,5]undecan-1-one.
Oxidation: Formation of spiro[5,5]undecan-1,2-dione.
Scientific Research Applications
2-Bromospiro[5.5]undecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromospiro[5.5]undecan-1-one largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. In oxidation reactions, the compound is further oxidized to form diketones, which can participate in additional chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Spiro[5,5]undecan-1-one: The parent compound without the bromine atom.
2-Chloro-spiro[5,5]undecan-1-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-spiro[5,5]undecan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-Bromospiro[5.5]undecan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17BrO |
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Molecular Weight |
245.16 g/mol |
IUPAC Name |
4-bromospiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H17BrO/c12-9-5-4-8-11(10(9)13)6-2-1-3-7-11/h9H,1-8H2 |
InChI Key |
GEPLRUHKORZDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC(C2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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